Cas no 1806227-59-7 (4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine)

4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative with a versatile structure, featuring bromo, cyano, fluoro, and trifluoromethoxy functional groups. This compound is particularly valuable in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity and stability in synthetic applications. The presence of multiple halogen atoms allows for selective functionalization, making it a useful intermediate in cross-coupling reactions and heterocyclic chemistry. Its trifluoromethoxy group contributes to improved lipophilicity and metabolic stability, which is advantageous in drug design. The compound’s well-defined reactivity profile makes it a reliable building block for the development of biologically active molecules.
4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine structure
1806227-59-7 structure
Product name:4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine
CAS No:1806227-59-7
MF:C7HBrF4N2O
Molecular Weight:284.993254423141
CID:4801627

4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine
    • インチ: 1S/C7HBrF4N2O/c8-5-3(1-13)6(14-2-4(5)9)15-7(10,11)12/h2H
    • InChIKey: ZNNKWRYJEZAPGN-UHFFFAOYSA-N
    • SMILES: BrC1C(=CN=C(C=1C#N)OC(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 7
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 276
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 45.9

4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A026004483-1g
4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine
1806227-59-7 97%
1g
$1,663.20 2022-03-31
Alichem
A026004483-500mg
4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine
1806227-59-7 97%
500mg
$980.00 2022-03-31

4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine 関連文献

4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridineに関する追加情報

Professional Introduction to 4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine (CAS No. 1806227-59-7)

4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine, identified by its CAS number 1806227-59-7, is a sophisticated heterocyclic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and pharmacological properties. The structural features of this molecule, particularly the presence of multiple functional groups such as bromo, cyano, fluoro, and trifluoromethoxy substituents, make it a valuable scaffold for the development of novel therapeutic agents.

The< strong>naming convention of this compound provides a clear indication of its chemical structure. The term "pyridine" refers to the core six-membered aromatic ring containing one nitrogen atom. The substituents attached to this ring are specified in a specific order: bromo at the 4-position, cyano at the 3-position, fluoro at the 5-position, and trifluoromethoxy at the 2-position. This precise nomenclature is essential for ensuring clarity and consistency in scientific communication, particularly in academic and industrial settings where accuracy is paramount.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated pyridines in drug design. The introduction of fluorine atoms into aromatic rings can significantly alter the pharmacokinetic properties of a molecule, including its solubility, metabolic stability, and binding affinity to biological targets. In the case of 4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine, the presence of multiple fluorine atoms enhances its potential as a pharmacophore. This compound has been explored in various research studies as a precursor for more complex molecules with enhanced biological activity.

One of the most compelling aspects of this compound is its versatility as a building block in synthetic chemistry. The< strong>functional groups present—bromo, cyano, fluoro, and trifluoromethoxy—provide multiple sites for further chemical modification. This allows researchers to tailor the properties of the compound to specific needs, whether it be for developing new drugs or exploring novel chemical reactions. The bromo group, in particular, is often used as a handle for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are essential for constructing more complex organic molecules.

The< strong>fluoro and trifluoromethoxy substituents add another layer of complexity to this compound's reactivity and function. Fluorine atoms are known for their ability to modulate drug efficacy by influencing electronic properties and metabolic pathways. For instance, fluorine can enhance binding affinity by increasing lipophilicity or by participating in hydrogen bonding interactions with biological targets. The trifluoromethoxy group, on the other hand, can introduce both lipophilicity and metabolic stability due to its electron-withdrawing nature.

In recent years, there has been growing interest in using computational methods to predict the biological activity of novel compounds. 4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine has been subjected to various computational studies aimed at identifying potential therapeutic applications. These studies have leveraged molecular modeling techniques to explore its interactions with biological targets such as enzymes and receptors. The results suggest that this compound may have applications in areas such as oncology and inflammation management.

The< strong>cyanopyridine moiety is another key feature of this compound that contributes to its potential biological activity. Cyano groups are known to be bioisosteric with carboxylic acid groups and can participate in hydrogen bonding interactions with biological targets. Additionally, they can serve as electron-withdrawing groups that influence the electronic properties of adjacent functional groups. This makes cyanopyridines valuable scaffolds for designing molecules with specific pharmacological profiles.

The< strong>bromopyridine scaffold has also been extensively studied for its potential applications in drug development. Bromine atoms are excellent handles for further functionalization through cross-coupling reactions, which are widely used in pharmaceutical synthesis. By introducing different substituents at various positions around the bromopyridine ring, researchers can generate a library of compounds with diverse biological activities.

The< strong>fluorinated pyridines market continues to grow as scientists uncover new applications for these compounds in drug discovery and materials science. The unique properties of fluorine make it an invaluable element in medicinal chemistry, particularly for designing molecules with improved pharmacokinetic profiles. As research progresses, compounds like 4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine will continue to play a crucial role in developing next-generation therapeutics.

In conclusion, 4-Bromo-3-cyano-5-fluoro-2-(trifluoromethoxy)pyridine (CAS No.< strong>1806227-59-7) is a multifaceted compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it an excellent scaffold for developing novel therapeutic agents. Recent studies have highlighted its importance in drug design and synthetic chemistry, underscoring its value as a building block for more complex molecules. As research continues to uncover new applications for fluorinated pyridines, compounds like this will remain at the forefront of medicinal chemistry innovation.

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